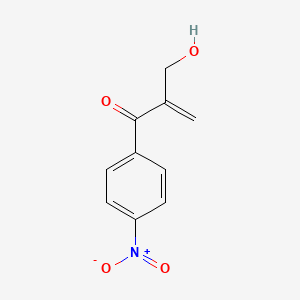![molecular formula C13H8Cl2N4O5S B12596692 N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide CAS No. 650635-35-1](/img/structure/B12596692.png)
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide is a chemical compound with the molecular formula C13H8Cl2N4O5S It is known for its unique structural features, which include dichloro and dinitropyridinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide typically involves multiple steps. One common method includes the reaction of 2,3-dichloroaniline with 3,5-dinitropyridine-2-thiol in the presence of a suitable base to form the intermediate product. This intermediate is then acetylated using acetic anhydride to yield the final compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho to the nitro groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, the sulfanyl group can form covalent bonds with thiol-containing proteins, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): Known for its high reduction potential and use as an oxidizing agent.
3,5-Dichlorobenzamide derivatives: These compounds share structural similarities and are used in various chemical applications.
Uniqueness
N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide is unique due to its combination of dichloro and dinitropyridinyl groups, which confer distinct chemical properties
Propriétés
Numéro CAS |
650635-35-1 |
|---|---|
Formule moléculaire |
C13H8Cl2N4O5S |
Poids moléculaire |
403.2 g/mol |
Nom IUPAC |
N-[2,3-dichloro-6-(3,5-dinitropyridin-2-yl)sulfanylphenyl]acetamide |
InChI |
InChI=1S/C13H8Cl2N4O5S/c1-6(20)17-12-10(3-2-8(14)11(12)15)25-13-9(19(23)24)4-7(5-16-13)18(21)22/h2-5H,1H3,(H,17,20) |
Clé InChI |
FBHWADLMFFRVDV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(C=CC(=C1Cl)Cl)SC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B12596614.png)
![acetic acid;(1R,3R)-3-[dimethyl(phenyl)silyl]-4,4-dimethylcyclohexan-1-ol](/img/structure/B12596620.png)
![Acetamide,N-2-allyl-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12596631.png)
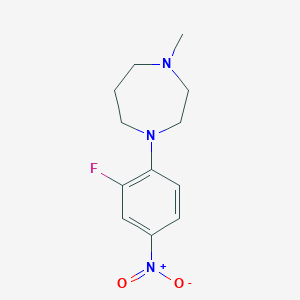
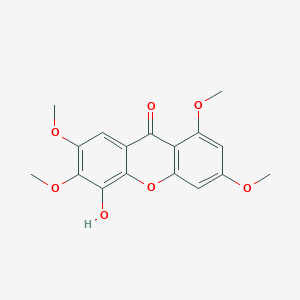
![4-Thiazolidinone, 2-imino-3-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12596641.png)
![(3R)-1-([1,1'-Biphenyl]-4-yl)-3-methylpiperazine](/img/structure/B12596647.png)
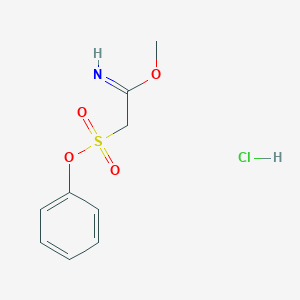
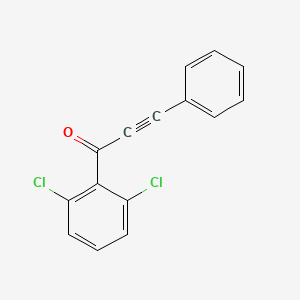
![4-Chloro-1-(3-(trifluoromethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12596664.png)


![2,4,6-Cycloheptatrien-1-one, 2-[(4-bromophenyl)amino]-](/img/structure/B12596698.png)
